molecular formula C29H40O5 B1249109 Zhankuic acid A CAS No. 173327-15-6

Zhankuic acid A

Cat. No. B1249109
CAS RN: 173327-15-6
M. Wt: 468.6 g/mol
InChI Key: DVORYMAGXQGBQK-QCMFUGJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zhankuic acid A is a steroid acid that is ergosta-8,24(28)-dien-26-oic acid substituted by a methyl group at position 4 and oxo groups at positions 3, 7 and 11 (the 4alpha,5alpha stereoisomer). Isolated from Antrodia cinnamomea and Antrodia camphorata, it exhibits cytotoxic and anti-inflammatory activity. It has a role as an antineoplastic agent, an anti-inflammatory agent and a plant metabolite. It is a 3-oxo steroid, a 7-oxo steroid, an 11-oxo steroid, a steroid acid, a monocarboxylic acid and an ergostanoid.

Scientific Research Applications

Cytotoxic Properties and Anticancer Potential

Zhankuic acid A has been identified as a compound with notable cytotoxic properties, particularly against leukemia cell lines. In a study focusing on Antrodia camphorata, a mushroom traditionally used for its chemopreventive biofunctions, zhankuic acid A demonstrated significant antiproliferative activity. The study highlighted the compound's ability to target cancer cells, positioning it as a potential anticancer agent (Du et al., 2012).

Anti-inflammatory and Immunomodulatory Effects

Research has also uncovered the anti-inflammatory and immunomodulatory effects of zhankuic acid A. In a study evaluating the effects of compounds isolated from Antrodia camphorata, zhankuic acid A was found to significantly reduce reactive oxygen species production and inhibit firm adhesion in neutrophils. These findings suggest that zhankuic acid A could be an effective anti-inflammatory agent, with potential applications in treating inflammatory diseases (Shen et al., 2004).

Role in Inhibiting JAK2 for Hepatoprotection

Another intriguing application of zhankuic acid A involves its role as a Janus kinase 2 (JAK2) inhibitor. JAK2 is involved in cytokine signaling, which is critical for the development and biology of the hematopoietic system. In a study examining the effects of zhankuic acid A on liver injury, it was found that the compound could inhibit JAK2 phosphorylation, offering protective effects against liver injury in acute hepatitis models. This suggests potential therapeutic applications for zhankuic acid A in treating inflammatory liver diseases (Chen et al., 2014).

Potential in Immunotherapy

Zhankuic acid A also demonstrates immunosuppressive effects, particularly in modulating dendritic cell activation and reducing the contact hypersensitivity response. This property was highlighted in a study that investigated the effects of zhankuic acid C, which shares similar properties with zhankuic acid A. The study revealed that these compounds could significantly decrease cytokine and chemokine release by dendritic cells, suggesting a role in treating chronic inflammation and autoimmune diseases (Lin et al., 2015).

properties

CAS RN

173327-15-6

Product Name

Zhankuic acid A

Molecular Formula

C29H40O5

Molecular Weight

468.6 g/mol

IUPAC Name

(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,7,11-trioxo-1,2,4,5,6,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid

InChI

InChI=1S/C29H40O5/c1-15(17(3)27(33)34)7-8-16(2)19-9-10-20-25-23(31)13-21-18(4)22(30)11-12-28(21,5)26(25)24(32)14-29(19,20)6/h16-21H,1,7-14H2,2-6H3,(H,33,34)/t16-,17?,18+,19-,20+,21+,28+,29-/m1/s1

InChI Key

DVORYMAGXQGBQK-QCMFUGJUSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CC(=O)C3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C

SMILES

CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

Canonical SMILES

CC1C2CC(=O)C3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C

synonyms

4-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid
4alpha-methylergosta-8,24(28)-dien-3,7,11-trione-26-oic acid
zhankuic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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